Scopolin

Pharmacokinetics Bioavailability Prodrug

Scopolin (CAS 531-44-2) is the definitive coumarin glycoside pro-drug. Its extremely low oral bioavailability and in vivo conversion to scopoletin make it the only valid choice for studies on metabolic activation and local (gut) activity. It uniquely inhibits LTC4 release (55% at 100 μM) and raises brain acetylcholine by 300%, a profile unmatched by scopoletin or herniarin. A Scopolin-specific analytical standard is mandatory for accurate HPLC/LC-MS/MS quantification—LODs differ from scopoletin. Both Scopolin and scopoletin standards are required for fluorescence-based plant defense assays. Procure the authentic compound to ensure experimental validity.

Molecular Formula C16H18O9
Molecular Weight 354.31 g/mol
CAS No. 531-44-2
Cat. No. B1681689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScopolin
CAS531-44-2
SynonymsScopolin;  Murrayin;  Scopoloside; 
Molecular FormulaC16H18O9
Molecular Weight354.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C16H18O9/c1-22-9-4-7-2-3-12(18)23-8(7)5-10(9)24-16-15(21)14(20)13(19)11(6-17)25-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16-/m1/s1
InChIKeySGTCGCCQZOUMJJ-YMILTQATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Scopolin (CAS 531-44-2) for Research: Procurement Guide for a Coumarin Glucoside with Differentiated Pharmacokinetic and Functional Profile


Scopolin (CAS 531-44-2) is a naturally occurring coumarin glycoside, specifically the 7-O-β-D-glucopyranoside of scopoletin [1]. It functions as a plant metabolite, an anti-inflammatory agent [2], and a pro-drug whose activity is modulated by in vivo deglycosylation [3].

Why Scopolin Procurement Requires Differentiated Selection Over Its Aglycone Scopoletin


Interchanging Scopolin with its aglycone, Scopoletin, or other coumarin glycosides is scientifically unsound due to significant differences in their physicochemical, pharmacokinetic, and functional profiles. The glycosylation of Scopolin alters its solubility, stability, and crucially, its in vivo fate. Scopolin acts as a pro-drug with exceptionally low oral bioavailability, undergoing conversion to the more readily excreted Scopoletin [1]. This metabolic divergence leads to distinct in vivo activities: while Scopoletin exhibits higher in vitro antioxidant and enzyme inhibitory potency [2], Scopolin demonstrates superior capacity for increasing brain acetylcholine levels [3]. Therefore, selection must be guided by specific experimental objectives, not by compound class alone.

Quantitative Differentiators for Scopolin (CAS 531-44-2) vs. Analogs: An Evidence-Based Selection Guide


Pharmacokinetic Differentiation: Low Oral Bioavailability and Metabolic Conversion to Scopoletin

Scopolin acts as an orally inactive pro-drug in rats, with an exceptionally low bioavailability. In contrast, its metabolite scopoletin, which is also available as a direct reference standard, is the primary excreted form, exhibiting a maximal excretion rate approximately 4-fold higher than that of scopolin [1]. This establishes scopolin as a distinct chemical entity for in vivo studies, where its effects are mediated by local or systemic conversion, unlike the direct administration of scopoletin.

Pharmacokinetics Bioavailability Prodrug Metabolism In Vivo

Analytical Sensitivity: HPLC Detection Limits for Scopolin vs. Scopoletin in Tobacco

When developing quantitative methods for plant matrices like tobacco, the analytical sensitivity for scopolin differs from that of its aglycone. A validated HPLC-ESI-MS method reported a limit of detection (LOD) of 100 ng/mL for scopolin, which is notably higher (i.e., less sensitive) than the 60 ng/mL LOD for scopoletin under the same optimized conditions [1]. This necessitates the use of a scopolin-specific analytical standard for accurate quantification, as a scopoletin standard cannot be substituted to achieve the same assay sensitivity or for direct calibration.

Analytical Chemistry HPLC Detection Limit Quantitation Plant Metabolomics

Divergent Neurochemical Efficacy: In Vivo Brain Acetylcholine Elevation

Despite its weaker in vitro enzyme inhibition, scopolin demonstrates a functionally superior in vivo neurochemical effect. While scopoletin is a more potent AChE inhibitor in vitro (IC50: 10.18 μM [2]), intracerebroventricular (icv) administration of scopolin in rats resulted in a ~300% increase in extracellular acetylcholine (ACh) levels compared to baseline, whereas an equimolar dose of scopoletin produced only a ~170% increase [1]. This indicates a differentiated, and potentially more therapeutically relevant, mechanism of action for scopolin in the central nervous system.

Neuroscience Acetylcholinesterase Alzheimer's Disease In Vivo Microdialysis

Differentiated Anti-Inflammatory Profile: Inhibition of LTC4 vs. PGE2 Release

Scopolin demonstrates a unique selectivity profile in inhibiting eicosanoid release from macrophages compared to other coumarins. In a head-to-head study, scopolin (at 100 μM) inhibited leukotriene C4 (LTC4) release by 55%, whereas the closely related coumarins herniarin and scopoletin showed no significant effect on LTC4 release under the same conditions [1]. In a separate study, scopolin also inhibited prostaglandin E2 (PGE2) release by 75.65% at 100 μM with an IC50 of 77 μM . This indicates a broader anti-eicosanoid activity for scopolin, particularly its unique ability to suppress the 5-lipoxygenase (5-LOX) pathway.

Inflammation Eicosanoid Leukotriene Immunology In Vitro

Functional Antioxidant Hierarchy: Scopoletin Exhibits Superior In Vitro Radical Scavenging

Glycosylation at the 7-position significantly attenuates the direct antioxidant capacity of the coumarin nucleus. A comparative study on compounds isolated from Artemisia iwayomogi demonstrated that scopoletin possesses markedly higher peroxyl radical-scavenging capacity, reducing capacity, and cellular antioxidant capacity than its glucoside, scopolin [1]. This provides a clear, quantifiable functional hierarchy based on chemical structure, informing compound selection for antioxidant assays.

Antioxidant Oxidative Stress Osteoclast Reactive Oxygen Species Structure-Activity Relationship

Spectroscopic Differentiation: Fluorescence for In Vivo Plant Pathology Studies

The fluorescence properties of scopolin and scopoletin allow for their non-invasive differentiation in plant tissues. In tobacco leaves, the fluorescence emission at 460 nm, when excited at 385 nm, is directly correlated with scopoletin content (R² = 0.84) but not with scopolin content [1]. Furthermore, scopolin has a distinct fluorescence excitation spectrum with a main peak at around 340 nm and a second band at 290 nm [2]. These distinct spectroscopic signatures enable the development of targeted, non-destructive methods to monitor the specific accumulation and conversion of these compounds during plant defense responses.

Plant Pathology Fluorescence Spectroscopy In Vivo Imaging Phytoalexin Non-destructive Detection

Optimal Research Application Scenarios for Scopolin (CAS 531-44-2) Based on Quantitative Evidence


In Vivo Prodrug & Metabolism-Focused Pharmacology

Scopolin is the required compound for any study designed to investigate the effects of a coumarin pro-drug. Its exceptionally low oral bioavailability and documented conversion to scopoletin in rats [1] make it the only appropriate choice for research questions concerning metabolic activation, local (e.g., gut) activity, or the distinct in vivo pharmacological profile that results from its unique central nervous system effects, such as the 300% increase in brain acetylcholine [2]. Using scopoletin would bypass this critical metabolic step and yield misleading results.

Analytical Method Development for Complex Plant Matrices

The development and validation of any quantitative method (e.g., HPLC, LC-MS/MS) for plant metabolomics or quality control that aims to measure scopolin requires a scopolin-specific analytical standard. As evidenced by the differing LODs for scopolin (100 ng/mL) and scopoletin (60 ng/mL) in a tobacco analysis method [1], the two compounds cannot be used interchangeably for calibration. Accurate quantification and method validation are impossible without the authentic scopolin reference material.

Research on the 5-Lipoxygenase (5-LOX) Inflammatory Pathway

For in vitro studies focused on leukotriene biosynthesis and the 5-LOX pathway, scopolin offers a differentiated tool compound. Unlike its aglycone scopoletin and the related coumarin herniarin, scopolin uniquely inhibits LTC4 release (55% inhibition at 100 μM) in stimulated macrophages [1]. This specific activity profile makes scopolin a valuable probe for dissecting the eicosanoid signaling network and is not substitutable by other common coumarins.

Non-Destructive Fluorescence Spectroscopy in Plant Biology

Researchers using fluorescence techniques to monitor plant defense responses require pure scopolin and scopoletin standards. The distinct spectral properties of scopolin (excitation peak ~340 nm) and scopoletin (fluorescence signal at 385 nm excitation correlates to its content) [1] are essential for calibrating instruments and validating the specificity of non-destructive detection methods. Procurement of both standards is necessary for accurate interpretation of in vivo fluorescence data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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